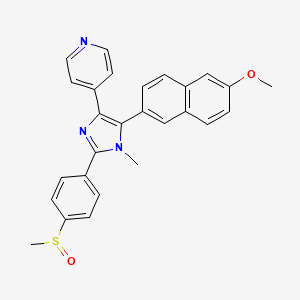![molecular formula C19H21FN6 B10755832 4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine](/img/structure/B10755832.png)
4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-220455 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB-220455 typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it often involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, which may include heating, cooling, or the addition of catalysts.
Final Synthesis: The final step involves the purification and isolation of SB-220455 from the reaction mixture.
Industrial Production Methods: In an industrial setting, the production of SB-220455 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process may involve:
Batch Processing: Where the reactions are carried out in large batches, allowing for the production of significant quantities of the compound.
Continuous Processing: A more advanced method where the reactions occur continuously, providing a steady output of SB-220455.
Chemical Reactions Analysis
Types of Reactions: SB-220455 undergoes various types of chemical reactions, including:
Oxidation: Where the compound reacts with oxygen or other oxidizing agents.
Reduction: Involving the gain of electrons or the removal of oxygen.
Substitution: Where one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products: The reactions of SB-220455 can lead to the formation of various products, depending on the conditions and reagents used. These products are often analyzed using techniques like chromatography and spectroscopy to determine their structure and purity.
Scientific Research Applications
SB-220455 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialized materials or as an additive in manufacturing processes.
Mechanism of Action
The mechanism of action of SB-220455 involves its interaction with specific molecular targets within a system. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating signal transduction pathways.
Altering Cellular Processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
SB-220455 can be compared to other similar compounds in terms of its structure and reactivity. Some similar compounds include:
SB-11285: Known for its antitumor activity and interaction with the STING pathway.
SB-249553: A vaccine compound with applications in cancer treatment.
Uniqueness: SB-220455 stands out due to its specific reactivity and stability, making it a valuable compound for various research applications. Its unique properties allow it to be used in a wide range of scientific studies, from basic research to applied industrial processes.
Properties
Molecular Formula |
C19H21FN6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(1-methylpiperidin-4-yl)imidazol-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H21FN6/c1-25-10-7-15(8-11-25)26-12-23-17(13-2-4-14(20)5-3-13)18(26)16-6-9-22-19(21)24-16/h2-6,9,12,15H,7-8,10-11H2,1H3,(H2,21,22,24) |
InChI Key |
SVRAGOOKTLUHES-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluoro-phenoxy)-4-[5-(4-fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidine](/img/structure/B10755752.png)
![3-[(3-Chloro-4-Hydroxyphenyl)amino]-4-(3-Chlorophenyl)-1h-Pyrrole-2,5-Dione](/img/structure/B10755759.png)
![2-(2,3-Dimethylphenoxy)-4-[4-(4-Fluorophenyl)-1-(Piperidin-4-Yl)-1h-Imidazol-5-Yl]pyrimidine](/img/structure/B10755765.png)
![2-{4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamino}-ethanol](/img/structure/B10755773.png)
![{4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-yl}-phenyl-amine](/img/structure/B10755774.png)
![4-[5-(4-Fluoro-phenyl)-3-(2,2,6,6-tetramethyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine](/img/structure/B10755780.png)
![[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-piperazin-1-ylmethanone;hydrochloride](/img/structure/B10755787.png)
![3-[(2-bromophenyl)methoxy]-5-[5-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]thiophene-2-carboxamide](/img/structure/B10755795.png)
![1-methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide;hydrochloride](/img/structure/B10755810.png)
![5-methyl-7-(3-phenoxyphenyl)-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B10755818.png)
![N-(5-bromo-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B10755825.png)

![Pyrazolo[1,5-b]pyridazine deriv. 97](/img/structure/B10755858.png)
![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755861.png)
